7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531807
InChI: InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

CAS No.:

Cat. No.: VC14531807

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol -

Specification

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
IUPAC Name 7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Standard InChI InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
Standard InChI Key QXGZFDXFBHLCTA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 7-Methyl-3-o-tolyl-[1, triazolo[4,3-a]pyrimidin-5-ol consists of a bicyclic system formed by the fusion of a 1,2,4-triazole ring with a pyrimidine ring. Key substituents include:

  • Methyl group at position 7 of the pyrimidine ring.

  • o-Tolyl group (2-methylphenyl) at position 3 of the triazole ring.

  • Hydroxyl group at position 5 of the pyrimidine ring.

The molecular formula is inferred as C₁₃H₁₂N₄O, with a molecular weight of 240.27 g/mol based on analogous triazolopyrimidine derivatives .

Spectroscopic and Physicochemical Properties

While experimental data for the exact compound are unavailable, related triazolopyrimidines provide benchmarks:

PropertyValue (Analog-Based Inference)Source Compound Reference
Density~1.5–1.6 g/cm³
Boiling Point~240–250°C
LogP (Partition Coeff.)~0.1–0.3
Aqueous SolubilityLow (hydrophobic core)

The hydroxyl group at position 5 enhances polarity compared to amine or chloro analogs, potentially improving solubility in polar aprotic solvents .

Synthetic Pathways and Optimization

General Synthesis of Triazolopyrimidine Scaffolds

The synthesis of triazolopyrimidines typically involves cyclocondensation reactions between 1,3-diketones and 5-amino-1,2,4-triazoles (Scheme 1) :

  • Formation of hydroxytriazolopyrimidine intermediates:

    • Reaction of diethyl carbonate with substituted ethanones yields 1,3-diketones.

    • Condensation with 5-amino-1,2,4-triazoles produces 7-hydroxytriazolopyrimidines (e.g., compound 4 in ).

  • Functionalization at C5 and C7:

    • Chlorination with POCl₃ generates reactive chloro intermediates (e.g., 5 in ).

    • Nucleophilic substitution with amines or aryl groups introduces diversity at C5/C7.

Synthesis of 7-Methyl-3-o-tolyl-[1,2,] triazolo[4,3-a]pyrimidin-5-ol

Adapting the above methodology, the target compound could be synthesized via:

  • Intermediate chlorination:

    • 7-Methyl-1,2,4-triazolo[4,3-a]pyrimidin-5-ol is treated with POCl₃ to yield the 5-chloro derivative.

  • C3 o-tolyl introduction:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-methylphenylboronic acid.

Critical Note: Direct evidence for this route is absent in the literature, but analogous C3-arylations are documented in triazolopyrimidine chemistry .

Physicochemical and Pharmacological Profiling

Stability and Reactivity

  • Hydroxyl Group Reactivity: The C5 hydroxyl may engage in hydrogen bonding, influencing crystal packing and solubility. Acidic conditions could protonate the hydroxyl, enhancing electrophilicity at adjacent positions .

  • Oxidative Sensitivity: The triazole ring is susceptible to oxidation under strong oxidizing agents, necessitating inert atmospheres during synthesis .

Biological Activity (Inferred from Analogs)

Triazolopyrimidines exhibit diverse bioactivities, including:

  • Anti-tubercular activity: C5/C7-substituted analogs show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .

  • Kinase inhibition: Structural analogs demonstrate selectivity for tyrosine kinases due to triazole-pyrimidine interactions with ATP-binding pockets .

Industrial and Regulatory Considerations

Regulatory Status

  • HS Code: Likely classified under 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

  • Tariff Rates: MFN tariff of 6.5%; general tariff of 20.0% for import/export .

Future Directions and Applications

Drug Discovery

  • Antimicrobial agents: Structural optimization could enhance potency against drug-resistant TB strains .

  • Cancer therapeutics: Kinase inhibition potential warrants screening against oncogenic kinases (e.g., EGFR, BRAF) .

Material Science

  • Ligand design: The o-tolyl group may stabilize metal complexes for catalytic applications .

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